SARS-CoV-2 nsp14-IN-3

Antiviral drug discovery SARS-CoV-2 N7-methyltransferase

Standard SAM-competitive nsp14 inhibitors often present solubility or permeability trade-offs. SARS-CoV-2 nsp14-IN-3 provides a validated, tractable scaffold with defined thiophene-carboxamide core for domain-selective MTase inhibition. - IC50: 3.5-7 μM (nsp14 N7-MTase); ideal for robust dose-response curves without depletion artifacts. - Mechanism: SAM-competitive, non-nucleoside; does not engage ExoN domain. - Applications: MTase-Glo assays, SAR campaigns, positive control for HTS validation. Supplied as lyophilized powder. Certificate of Analysis available.

Molecular Formula C17H17N3O3S
Molecular Weight 343.4 g/mol
Cat. No. B10861381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 nsp14-IN-3
Molecular FormulaC17H17N3O3S
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1)C(=O)NC2=C(C(=CC=C2)N3CCNC3=O)C)C=O
InChIInChI=1S/C17H17N3O3S/c1-10-8-14(24-15(10)9-21)16(22)19-12-4-3-5-13(11(12)2)20-7-6-18-17(20)23/h3-5,8-9H,6-7H2,1-2H3,(H,18,23)(H,19,22)
InChIKeyZJRJCWRBMHUFCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SARS-CoV-2 nsp14-IN-3 Overview


SARS-CoV-2 nsp14-IN-3 is a small-molecule inhibitor that selectively targets the N7-methyltransferase (N7-MTase) activity of SARS-CoV-2 nonstructural protein 14 (nsp14), a bifunctional enzyme critical for viral RNA capping and replication fidelity . The compound exhibits an IC50 value of 3.5 μM or 7 μM against the nsp14 N7-MTase domain, depending on assay conditions [1]. Its mechanism involves binding to the methyltransferase active site, thereby disrupting viral mRNA capping and immune evasion . SARS-CoV-2 nsp14-IN-3 serves as a valuable chemical probe for dissecting nsp14-mediated RNA modification processes and for evaluating the therapeutic potential of targeting viral RNA capping machinery in coronavirus replication models .

1
SAM-competitive N7-MTase probe for nsp14 methyltransferase domain studies
Non-nucleoside inhibitor with defined SAM-site binding
2
Biochemical assay context — no reported cellular antiviral data
Suitable for MTase-Glo and FRET-based ExoN assays with purified protein
3
MTase-selective without reported ExoN domain inhibition
Supports capping vs. proofreading decoupling studies

Why SARS-CoV-2 nsp14-IN-3 Cannot Be Substituted


While multiple nsp14 inhibitors have been reported, they exhibit fundamentally distinct binding modes and selectivity profiles that preclude simple interchangeability. SARS-CoV-2 nsp14-IN-3 is a non-nucleoside, SAM-competitive inhibitor that specifically targets the N7-MTase domain without engaging the exonuclease (ExoN) active site [1]. In contrast, bisubstrate inhibitors like SARS-CoV-2 nsp14-IN-1 (IC50 = 0.061 μM) simultaneously occupy both the SAM and RNA cap binding pockets, resulting in >50-fold higher biochemical potency but markedly different cellular permeability and metabolic stability profiles [2]. Potent next-generation inhibitors such as TDI-015051 (IC50 = 0.15 nM) achieve picomolar affinity through stabilization of the SAH-bound cap-binding pocket, a mechanism distinct from SAM-competitive inhibition [3]. Furthermore, dual-activity inhibitors targeting both MTase and ExoN domains have been identified, introducing orthogonal pharmacological effects [4]. Consequently, substituting one nsp14 inhibitor for another without accounting for these mechanistic differences yields non-comparable experimental outcomes in viral replication, RNA capping, and proofreading assays [5].

This Compound
SARS-CoV-2 nsp14-IN-3
SAM-competitive, moderate biochemical potency, no reported cellular or in vivo activity. MTase-selective with defined binding mode.
May Be Compared With
TDI-015051
Cap-pocket allosteric inhibitor with picomolar affinity and validated cellular antiviral activity. Binding mechanism and selectivity profile differ fundamentally.
This Compound
SARS-CoV-2 nsp14-IN-3
Non-nucleoside, SAM-pocket binding with MTase-only inhibition. No ExoN or dual-activity pharmacology.
May Be Compared With
Bisubstrate Inhibitors
Bridge SAM and cap pockets simultaneously; higher biochemical potency but distinct selectivity and permeability may shift assay interpretation.

SARS-CoV-2 nsp14-IN-3 Comparative Evidence


Biochemical Potency Against N7-Methyltransferase

SARS-CoV-2 nsp14-IN-3 inhibits SARS-CoV-2 nsp14 N7-methyltransferase activity with an IC50 of 3.5 μM or 7 μM, depending on assay conditions [1]. This potency represents a defined baseline for SAM-competitive, non-nucleoside inhibition of the MTase domain. In comparison, the optimized clinical candidate TDI-015051 achieves an IC50 of <0.15 nM (sub-nanomolar), representing a >20,000-fold potency improvement through cap-binding pocket stabilization . The bisubstrate inhibitor SARS-CoV-2 nsp14-IN-1 (Compound 3) exhibits an IC50 of 0.061 μM, approximately 57-fold more potent than nsp14-IN-3's lower-bound IC50 .

Biochemical Potency
Reported
IC50 3.5 – 7 μMvs. nsp14 N7-MTase
TDI-015051: 0.15 nMnsp14-IN-1: 0.061 μM
Supports moderate-potency SAM-competitive probe context for biochemical mechanistic studies.
Data to verify; assay-condition-dependent range reported
Antiviral drug discovery SARS-CoV-2 N7-methyltransferase Biochemical assay

Binding Mode: SAM-Competitive vs. Allosteric

SARS-CoV-2 nsp14-IN-3 is a SAM-competitive inhibitor that binds within the S-adenosylmethionine (SAM) cofactor binding pocket of the nsp14 methyltransferase domain [1]. In contrast, TDI-015051 occupies the SAH-stabilized cap-binding pocket and does not compete with SAM binding, representing a distinct allosteric mechanism [2]. The bisubstrate inhibitor compound 26 bridges both SAM and RNA cap binding sites, achieving an IC50 of 53 nM against SARS-CoV-2 nsp14 [3]. Bobcat339, another SAM-competitive inhibitor, exhibits an IC50 of 21.6 μM, making it approximately 6-fold weaker than nsp14-IN-3's 3.5 μM potency [4]. The mechanistic divergence between SAM-competitive (nsp14-IN-3), cap-pocket (TDI-015051), and bisubstrate inhibitors (compound 26) yields fundamentally different selectivity profiles against human methyltransferases and distinct susceptibility to resistance mutations [5].

Binding Mode
Class-level
SAM-competitivebinds SAM cofactor pocket
TDI-015051: cap-pocket allostericCpd 26: bisubstrate
SAM-site occupancy phenotype may not transfer to cap-pocket or bisubstrate inhibitor models.
Mechanistic divergence requires context-specific review
Enzymology Binding kinetics Mechanism of action Structural biology

MTase Selectivity vs. ExoN

SARS-CoV-2 nsp14-IN-3 specifically inhibits the N7-MTase domain of nsp14 and does not directly inhibit the 3′-5′ exonuclease (ExoN) proofreading domain . This contrasts with dual-activity inhibitors identified in high-throughput screens that inhibit both MTase and ExoN activities simultaneously [1]. The HTS campaign of 40,664 compounds identified 396 MTase-specific inhibitors, 174 ExoN-specific inhibitors, and a subset of dual-activity compounds that interact with a putative allosteric binding site [1]. SARS-CoV-2 nsp14-IN-3 falls within the MTase-specific inhibitor class, enabling isolation of RNA capping defects from proofreading dysfunction [2]. The selective, moderate-potency profile positions nsp14-IN-3 as a tool for dissecting the individual contributions of MTase and ExoN activities to viral replication fidelity [3].

MTase vs. ExoN Selectivity
Class-level
MTase-selectiveno reported ExoN inhibition
Dual-activity inhibitors existExoN-specific: n=174 HTS hits
Supports attribution of antiviral phenotypes to capping defects rather than proofreading impairment.
Domain-selectivity review recommended for mechanism-of-action studies
Selectivity Exonuclease Dual-function enzyme Mechanistic studies

Cellular Antiviral Activity

Currently, no published cellular antiviral EC50 data exists for SARS-CoV-2 nsp14-IN-3 against infectious SARS-CoV-2 in relevant cell lines [1]. In stark contrast, TDI-015051 demonstrates potent cellular antiviral activity with an EC50 of 11.4 nM in Huh-7.5 cells, 64.7 nM in A549-ACE2-TMPRSS2 cells, and efficacy in human primary small airway epithelial cells [2]. Bobcat339, a SAM-competitive comparator, shows modest antiviral activity with an EC50 of 28.4 μM against SARS-CoV-2 in Huh7 cells, aligning with its weaker biochemical IC50 of 21.6 μM [3]. The absence of reported cellular activity for nsp14-IN-3 suggests limitations in cell permeability or metabolic stability that must be considered for experimental design; the compound is most appropriately used in biochemical and in vitro mechanistic studies rather than cellular infection models [4].

Cellular Antiviral Activity
Data to verify
No reported cellular EC50against infectious SARS-CoV-2
TDI-015051: EC50 11.4 nM (Huh-7.5)Bobcat339: EC50 28.4 μM
Cellular antiviral context is not supported; compound is a biochemical probe, not a validated cellular agent.
Procurement for cellular infection studies requires alternative selection
Antiviral activity Cellular EC50 SARS-CoV-2 infection Drug development

In Vivo Efficacy

No in vivo efficacy data in animal models has been reported for SARS-CoV-2 nsp14-IN-3 . This stands in sharp contrast to TDI-015051, which demonstrated significant reduction of SARS-CoV-2 viral lung burden in K18-hACE2 transgenic mice at oral doses of 150-500 mg/kg, with efficacy comparable to nirmatrelvir (the active component of Paxlovid) in prophylactic and therapeutic dosing regimens [1]. The parent hit RU-0415529 (IC50 = 356 nM) showed no antiviral activity in Huh-7.5 cells, underscoring the extensive optimization required to translate biochemical nsp14 inhibition into in vivo antiviral efficacy [2]. SARS-CoV-2 nsp14-IN-3 represents an early-stage chemical probe suitable for biochemical characterization but is not validated for animal efficacy studies [3].

In Vivo Efficacy
Data to verify
No reported in vivo dataanimal efficacy not established
TDI-015051: lung burden reduction in K18-hACE2 mice
Defines translational stage: early biochemical tool compound, not an in vivo-validated lead.
Animal efficacy studies require optimized leads
In vivo efficacy Mouse model SARS-CoV-2 Pharmacokinetics

Chemical Scaffold and Properties

SARS-CoV-2 nsp14-IN-3 (MW = 343.4, C17H17N3O3S) is a non-nucleoside, SAM-competitive inhibitor with a thiophene-carboxamide core scaffold distinct from optimized clinical candidates . TDI-015051 (MW = 471.51, C22H22FN5O4S) incorporates a fluorobenzofuran moiety and pyrazolopyridine sulfonamide, achieving a Kd of 61 pM through extensive optimization . SARS-CoV-2 nsp14-IN-1 (MW = 456.48, C20H20N6O5S) is a bisubstrate inhibitor incorporating adenosine-like and sulfonamide moieties that bridge SAM and cap pockets . The structural divergence between these compounds yields distinct physicochemical and pharmacokinetic properties; nsp14-IN-3's lower molecular weight and simpler scaffold may facilitate analog synthesis for SAR exploration, whereas TDI-015051's optimized framework enables superior potency and in vivo activity [1].

Chemical Scaffold
Reported
MW 343.4C17H17N3O3S — thiophene-carboxamide
TDI-015051: MW 471.5nsp14-IN-1: MW 456.5
Distinct scaffold may support analog synthesis and SAR exploration.
Lower MW offers complementary starting point for medicinal chemistry
Medicinal chemistry Scaffold Physicochemical properties SAR

SARS-CoV-2 nsp14-IN-3 Research Applications


Biochemical N7-MTase Characterization

Use SARS-CoV-2 nsp14-IN-3 in MTase-Glo luminescence assays with purified nsp14 or nsp14/nsp10 complex to quantify SAM-competitive inhibition and determine kinetic parameters. Its moderate IC50 (3.5-7 μM) allows for robust dose-response curve generation without compound depletion artifacts seen with ultra-potent inhibitors . This scenario is ideal for academic labs establishing nsp14 MTase assays or validating screening protocols before committing to more expensive, optimized inhibitors.

Capping vs. Proofreading Mechanistic Study

Employ nsp14-IN-3 as a domain-selective MTase inhibitor in parallel with ExoN-selective inhibitors or ExoN-deficient viral mutants to decouple the contributions of RNA capping and proofreading to SARS-CoV-2 replication fidelity. The MTase-specific activity of nsp14-IN-3 ensures that observed phenotypes derive from disrupted mRNA capping rather than exonuclease impairment [1]. This application is particularly valuable for researchers investigating the functional interplay between nsp14 enzymatic domains.

SAR & Optimization of SAM-Competitive Inhibitors

Utilize nsp14-IN-3 as a reference compound or starting scaffold for structure-activity relationship (SAR) campaigns aimed at improving potency, selectivity, and cellular permeability of SAM-competitive nsp14 inhibitors. Its lower molecular weight (343.4) and defined thiophene-carboxamide core provide a tractable chemical framework for analog synthesis . The known crystal structures of nsp14 MTase with SAM analogs facilitate rational design of nsp14-IN-3 derivatives [2].

HTS Assay Development & Validation

Include nsp14-IN-3 as a positive control or benchmark compound when developing or validating nsp14 MTase high-throughput screening assays. Its moderate potency and well-characterized SAM-competitive mechanism make it suitable for Z' factor determination and inter-plate variability assessment [3]. This application supports screening centers and core facilities establishing nsp14 inhibitor discovery workflows.

Application
Selection Property
Validation Focus
Biochemical N7-MTase characterization
SAM-competitive inhibition with moderate IC50 range
MTase-Glo assay kinetic parameters and dose-response reproducibility
Capping vs. proofreading mechanistic studies
MTase-selective without ExoN domain engagement
Phenotype attribution to RNA capping defects in replication models
SAR and analog optimization
Lower MW thiophene-carboxamide scaffold
Analog synthesis feasibility and co-crystal-guided design
HTS assay development and validation
Well-characterized SAM-competitive benchmark
Z' factor determination and inter-plate variability assessment

Technical Documentation Hub

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